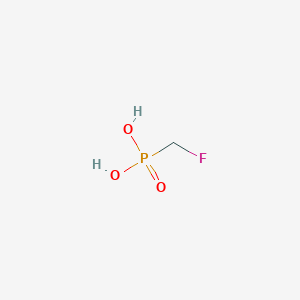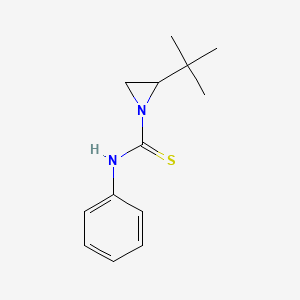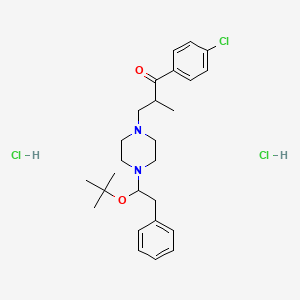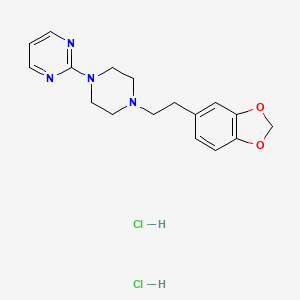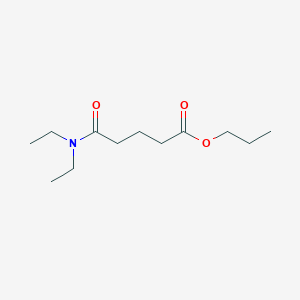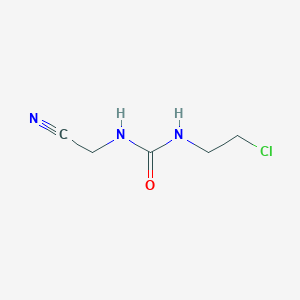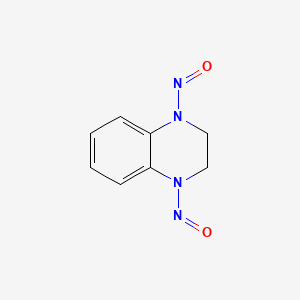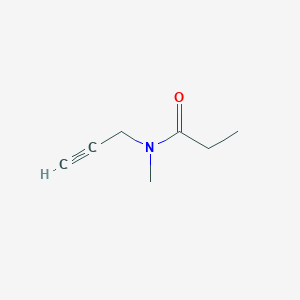
N-Methyl-N-(prop-2-yn-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(prop-2-yn-1-yl)propanamide is an organic compound with the molecular formula C7H11NO It is a derivative of propanamide, where the nitrogen atom is substituted with a methyl group and a prop-2-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of propanamide with methyl iodide and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reactions. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Acetone or dimethylformamide (DMF)
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(prop-2-yn-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-Methyl-N-(prop-2-yn-1-yl)carboxamide.
Reduction: Formation of N-Methyl-N-(prop-2-en-1-yl)propanamide or N-Methyl-N-(propyl)propanamide.
Substitution: Formation of various substituted amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(prop-2-yn-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-(prop-2-yn-1-yl)aniline
- N-Methyl-N-(prop-2-yn-1-yl)benzamide
- N-Methyl-N-(prop-2-yn-1-yl)acetamide
Uniqueness
N-Methyl-N-(prop-2-yn-1-yl)propanamide is unique due to its specific substitution pattern on the nitrogen atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
18468-03-6 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C7H11NO/c1-4-6-8(3)7(9)5-2/h1H,5-6H2,2-3H3 |
InChI-Schlüssel |
LHQQLZIOQONBDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


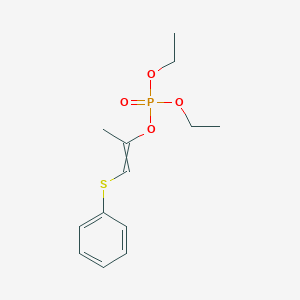

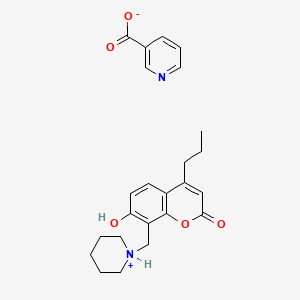
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl-](/img/structure/B14720741.png)


